Product packaging for Boc-L-2-(5-BromoThienyl)-alanine(Cat. No.:)

Boc-L-2-(5-BromoThienyl)-alanine

Cat. No.: B13390218
M. Wt: 350.23 g/mol
InChI Key: HHNNFRCLMQFXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Unnatural Amino Acid Derivatives in Advanced Chemical Research

Unnatural amino acid derivatives are amino acids that are not among the 20 common protein-forming amino acids. amerigoscientific.com These compounds, which can be either naturally occurring or chemically synthesized, have become indispensable tools in modern chemical and biomedical research. amerigoscientific.com Their structural diversity allows for the fine-tuning of the chemical and physical properties of peptides and proteins. For instance, the incorporation of unnatural amino acids can enhance the stability of peptide-based drugs by making them resistant to enzymatic degradation. hilarispublisher.com

The applications of unnatural amino acid derivatives are extensive. They are used as molecular scaffolds for creating combinatorial libraries for drug screening, and as chiral building blocks in the synthesis of complex organic molecules. amerigoscientific.com Furthermore, these derivatives are crucial in studying protein structure and function, protein-protein interactions, and in the development of novel therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists. amerigoscientific.comhilarispublisher.com The ability to introduce specific modifications to the amino acid side chain, amino group, or carboxyl group allows researchers to design molecules with tailored functions and improved pharmacological profiles. amerigoscientific.com

Historical Development and Significance of Thienyl-Containing Amino Acids

The exploration of amino acids containing a thienyl group, a sulfur-containing aromatic ring, has a notable history rooted in the study of amino acid antagonism. One of the early and well-known examples is β-2-thienylalanine, which was identified as an antagonist of the natural amino acid phenylalanine. wikipedia.orgacs.org Its ability to be incorporated into proteins in place of phenylalanine, leading to inactive proteins, made it a useful tool in microbiology, such as in the Guthrie test for phenylketonuria (PKU). wikipedia.orgstackexchange.com This antagonistic property highlighted the potential of thienyl-containing amino acids to interfere with biological pathways.

Over time, the significance of thiophene (B33073) and its derivatives has grown substantially in medicinal chemistry. nih.gov The thiophene ring is now recognized as a key structural motif in a wide range of biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties, among others. nih.gov In the context of amino acids, the incorporation of a thienyl group can influence the molecule's interaction with biological targets. For example, derivatives of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid have been designed as potent agonists for the NMDA receptor, demonstrating the potential of thienyl-containing amino acids in neuroscience research. nih.gov The development of compounds like β-(5-Bromo-2-thienyl)-L-alanine as building blocks for fibrinogen receptor antagonists further underscores the therapeutic importance of this class of unnatural amino acids.

Role of Boc Protection in Enabling Complex Amino Acid Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acids, and its application has been pivotal in the advancement of peptide synthesis and complex organic chemistry. peptide.com Introduced in the late 1950s, Boc protection offers a robust yet mild method for temporarily masking the nucleophilic and basic nature of the amino group, thereby preventing unwanted side reactions during chemical transformations. peptide.com

The utility of the Boc group lies in its stability under a variety of reaction conditions, including those that are basic, while being easily removable under mild acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This orthogonality allows for selective deprotection without affecting other sensitive functional groups within a molecule. In the synthesis of peptides, for instance, the Boc group on the N-terminus of a growing peptide chain is removed to allow for the coupling of the next Boc-protected amino acid. peptide.com This stepwise process, central to both solid-phase and solution-phase peptide synthesis, enables the construction of complex peptide sequences with high precision. peptide.comsigmaaldrich.com For a specialized amino acid like Boc-L-2-(5-BromoThienyl)-alanine, the Boc group is essential for its controlled incorporation into peptide chains and other molecular scaffolds, facilitating the creation of novel and potentially bioactive molecules. chemimpex.com

Properties of this compound

PropertyValue
CAS Number 190319-95-0
Molecular Formula C12H16BrNO4S
Molecular Weight 350.23 g/mol
Appearance White to off-white powder
Melting Point 65-71 °C
Purity ≥ 99% (HPLC, Chiral purity)
Optical Rotation [a]D25 = +18 ± 2º (c=1 in MeOH)

The data in this table is based on information from Chem-Impex. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO4S B13390218 Boc-L-2-(5-BromoThienyl)-alanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNNFRCLMQFXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc L 2 5 Bromothienyl Alanine

Enantioselective Synthesis of the L-2-(5-Bromothienyl)-alanine Scaffold

A critical aspect of synthesizing this amino acid derivative is the establishment of the L-configuration at the α-carbon. This is typically achieved through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.

One of the most powerful and versatile methods for the asymmetric synthesis of non-proteinogenic α-amino acids involves the use of chiral auxiliaries. Among these, Ni(II) complexes of Schiff bases derived from a chiral ligand and an amino acid, such as glycine (B1666218), have emerged as a leading methodology. nih.govresearchgate.netresearchgate.net This approach allows for the stereoselective alkylation of the glycine moiety.

For the synthesis of the L-2-(5-bromothienyl)-alanine scaffold, a chiral Ni(II) complex of a glycine Schiff base can be alkylated with a suitable 5-bromo-2-thienylmethyl halide. The chiral ligand on the Ni(II) complex, often derived from a readily available chiral source like (S)-proline, effectively shields one face of the planar complex, directing the incoming electrophile to the opposite face and thereby inducing the desired L-stereochemistry at the α-carbon. nih.govresearchgate.netcas.cn The general reaction is outlined below:

General Scheme for Asymmetric Synthesis using a Ni(II) Chiral Auxiliary:

Formation of the chiral Ni(II) complex from a chiral ligand (e.g., derived from (S)-proline), Ni(II) salt, and glycine.

Deprotonation of the α-carbon of the glycine moiety to form a nucleophilic enolate.

Stereoselective alkylation of the enolate with 2-(bromomethyl)-5-bromothiophene.

Hydrolysis of the resulting complex to release the L-2-(5-bromothienyl)-alanine and recover the chiral auxiliary.

The diastereoselectivity of the alkylation step is typically high, often exceeding 95%, leading to the desired L-amino acid with high enantiomeric excess. nih.govresearchgate.net

The introduction of a bromine atom specifically at the 5-position of the thiophene (B33073) ring is another key challenge. The thiophene ring is susceptible to electrophilic substitution, and the position of bromination is influenced by the directing effects of the substituents already present on the ring.

Direct bromination of L-2-thienylalanine would likely lead to a mixture of isomers, with bromination occurring at both the 5- and 3-positions. To achieve regioselectivity, the bromination is often carried out on a precursor where the desired position is activated or other positions are blocked. A common and effective reagent for the bromination of thiophenes is N-Bromosuccinimide (NBS). mdpi.comorganic-chemistry.org The reaction conditions, particularly the solvent, can significantly influence the regioselectivity. For instance, carrying out the bromination in a non-polar solvent can favor substitution at the more sterically accessible 5-position.

Alternatively, the bromo-thienyl moiety can be constructed prior to its attachment to the alanine (B10760859) backbone. For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be synthesized and then used as the alkylating agent in the asymmetric synthesis described in section 2.1.1. This approach ensures the correct placement of the bromine atom on the thiophene ring from the outset.

Table 1: Comparison of Bromination Strategies for Thiophene Derivatives

Brominating AgentSubstrateTypical ConditionsRegioselectivityReference
N-Bromosuccinimide (NBS)2-Substituted ThiopheneAcetonitrile, room tempGood to excellent for 5-position mdpi.com
N-Bromosuccinimide (NBS)Activated AromaticsTetrabutylammonium bromidePredominantly para-selective organic-chemistry.org
N-Bromosuccinimide (NBS)Aromatic CompoundsUV irradiationRegioselective monobromination researchgate.net

Optimization of N-Terminal tert-Butyloxycarbonyl (Boc) Protection Protocols

The protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group is a standard and crucial step in peptide synthesis and for the derivatization of amino acids. The Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions.

The Boc protection of L-2-(5-bromothienyl)-alanine can be efficiently achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. A specific reported procedure involves dissolving L-2-(5-bromothienyl)-alanine in methanol (B129727), followed by the addition of triethylamine (B128534) and (Boc)₂O at room temperature. This method has been shown to produce Boc-L-2-(5-BromoThienyl)-alanine in high yield and purity after purification. chemicalbook.com

Table 2: Optimized Boc Protection of L-2-(5-BromoThienyl)-alanine

ReagentsSolventTemperatureReaction TimeYieldReference
(Boc)₂O, TriethylamineMethanolRoom Temperature2 hours99% chemicalbook.com

The choice of base and solvent can be critical. While triethylamine in methanol is effective, other conditions such as using sodium hydroxide (B78521) in a water/dioxane mixture are also commonly employed for Boc protection of amino acids. organic-chemistry.org The optimal conditions are often determined empirically to maximize yield and minimize side reactions, such as the formation of di-Boc derivatives.

For research applications that require larger quantities of this compound, the scalability of the synthesis is an important factor. The asymmetric synthesis using Ni(II) chiral auxiliaries has been shown to be scalable, with some syntheses being performed on a gram scale and even in reactors up to 50 liters in an industrial setting. nih.govresearchgate.net The key to successful scale-up lies in efficient heat and mass transfer, as well as the ability to handle and recover the chiral auxiliary for cost-effectiveness.

The Boc protection step is also generally scalable. The use of readily available and relatively inexpensive reagents like (Boc)₂O and triethylamine makes this step economically viable on a larger scale. Purification at a larger scale might require transitioning from column chromatography to crystallization to improve efficiency and reduce solvent consumption.

Strategic Derivatization and Functionalization of the Bromo-Thienyl Moiety

The bromine atom on the thiophene ring serves as a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse amino acid derivatives for structure-activity relationship (SAR) studies.

Prominent among these transformations are palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings.

Suzuki Coupling: This reaction involves the coupling of the bromo-thienyl moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups. Suzuki couplings are known for their mild reaction conditions and tolerance of a wide variety of functional groups, making them suitable for complex molecules like amino acid derivatives. nih.govlibretexts.orgrsc.org

Sonogashira Coupling: This reaction couples the bromo-thienyl group with a terminal alkyne, also using a palladium catalyst, typically with a copper co-catalyst. This method is highly efficient for the formation of carbon-carbon triple bonds, introducing an alkynyl substituent onto the thiophene ring. wikipedia.orgnih.govorganic-chemistry.orgscirp.orgscirp.org

Table 3: Potential Derivatization Reactions of the Bromo-Thienyl Moiety

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki CouplingArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted thienylalanine
Sonogashira CouplingTerminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl-substituted thienylalanine

These derivatization strategies significantly expand the chemical space accessible from this compound, providing a powerful platform for the design and synthesis of novel peptidomimetics and other bioactive compounds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for modifying the thienyl ring of this compound. The bromine atom at the 5-position of the thiophene ring serves as an excellent electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for creating a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. mdpi.com In the context of this compound, the 5-bromo substituent can be coupled with a variety of aryl or vinyl boronic acids or esters. This reaction allows for the introduction of diverse substituents onto the thiophene ring, creating a library of novel amino acid derivatives. The reaction is known for its mild conditions and tolerance of various functional groups, which is advantageous when working with a protected amino acid. mdpi.comorganic-chemistry.org For instance, coupling with phenylboronic acid would yield Boc-L-2-(5-phenylthienyl)-alanine. A typical catalytic system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand such as SPhos or XPhos, and a base like K₂CO₃. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.combeilstein-journals.org This reaction is instrumental for introducing alkynyl moieties onto the thiophene ring of this compound. researchgate.net These resulting alkynyl-functionalized amino acids are valuable building blocks in medicinal chemistry and materials science. For example, coupling with phenylacetylene (B144264) under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N] would produce Boc-L-2-(5-(phenylethynyl)thienyl)-alanine. researchgate.net This method has been successfully applied to label peptides containing iodophenylalanine with organometallic probes, demonstrating its utility for complex biomolecules. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Product Type
Suzuki-Miyaura This compound + R-B(OH)₂ Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Boc-L-2-(5-R-Thienyl)-alanine (R = aryl, vinyl)
Sonogashira This compound + R-C≡CH Pd(0)/Cu(I) catalyst (e.g., PdCl₂(PPh₃)₂/CuI), Base (e.g., Et₃N) Boc-L-2-(5-(R-ethynyl)Thienyl)-alanine

Site-Specific Functionalization for Bioorthogonal Chemistry

The chemical reactivity of the bromothienyl moiety makes this compound an excellent candidate for site-specific functionalization, a key process in bioorthogonal chemistry. Bioorthogonal reactions occur inside living systems without interfering with native biochemical processes. The ability to introduce specific functional groups at the 5-position of the thiophene ring allows for the attachment of probes, tags, or other biomolecules.

The palladium-catalyzed cross-coupling reactions discussed previously are primary methods for achieving this functionalization. By choosing a coupling partner that contains a bioorthogonal handle (e.g., an azide (B81097) or an alkyne for click chemistry), this compound can be converted into a tool for bioconjugation. chemimpex.com For example, a Sonogashira coupling with an alkyne-modified fluorophore would allow for the incorporation of a fluorescent label into a peptide containing this amino acid. This strategy enables the tracking and imaging of peptides and proteins within a cellular environment. The use of this compound serves as a valuable building block in the synthesis of peptides for developing novel therapeutic agents. chemimpex.comchemimpex.com

Sophisticated Analytical Techniques for Structural Elucidation and Chiral Purity Determination in Synthetic Research

The synthesis of a chiral molecule like this compound requires rigorous analytical methods to confirm its chemical structure and, crucially, its enantiomeric purity.

Advanced Chromatographic (e.g., HPLC) and Spectroscopic (e.g., NMR, Mass Spectrometry) Techniques for Analysis

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the synthesized compound. Reversed-phase HPLC is commonly used to determine chemical purity, with typical purities reported to be ≥99%. chemimpex.comchemimpex.com Furthermore, chiral HPLC is critical for determining the enantiomeric excess (e.e.) of the desired L-enantiomer. chemimpex.comjk-sci.com Specialized chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides or polysaccharides, are employed to separate the L- and D-enantiomers. sigmaaldrich.comresearchgate.net The development of these methods is crucial for quality control, as even small amounts of the undesired enantiomer can have different biological effects. researchgate.netphenomenex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is the primary method for elucidating the molecular structure of this compound. ¹H NMR provides information about the number and environment of protons, confirming the presence of the Boc protecting group, the alanine backbone, and the substituted thiophene ring. ¹³C NMR spectroscopy complements this by identifying all carbon atoms in the molecule, including the characteristic carbonyl carbons of the Boc group and the carboxylic acid. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. chemimpex.com Techniques such as Electrospray Ionization (ESI) are typically used to generate ions of the molecule, and the resulting mass-to-charge ratio (m/z) is measured. For this compound (Molecular Formula: C₁₂H₁₆BrNO₄S), the expected molecular weight is approximately 350.23 g/mol . chemimpex.comchemicalbook.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Table 2: Key Analytical Data for this compound

Technique Parameter Typical Value/Observation Reference
HPLC Chemical Purity ≥ 99% chemimpex.comchemimpex.com
Chiral HPLC Chiral Purity ≥ 99% chemimpex.comjk-sci.com
Mass Spec. Molecular Weight 350.23 chemimpex.comchemicalbook.com
¹H NMR Chemical Shifts (δ) Signals corresponding to Boc, alanine, and bromothienyl protons nih.gov
¹³C NMR Chemical Shifts (δ) Signals for all 12 carbons, including carbonyls and thiophene carbons researchgate.net
Optical Rotation [α]D²⁵ +18 ± 2º (c=1 in MeOH) chemimpex.com

Integration of Boc L 2 5 Bromothienyl Alanine into Complex Biomolecules

Solid-Phase Peptide Synthesis (SPPS) Applications

In SPPS, the tert-butyloxycarbonyl (Boc) protecting group of Boc-L-2-(5-BromoThienyl)-alanine is ideal for the stepwise assembly of peptide chains on a solid support. chemimpex.com The Boc group provides temporary protection of the alpha-amino group, which is removed with moderate acid, typically trifluoroacetic acid (TFA), before the coupling of the next amino acid. peptide.com The stability and reactivity of this compound make it compatible with standard Boc-SPPS protocols, enabling its insertion at specific positions within a peptide sequence. chemimpex.com

The steric bulk of the 2-(5-BromoThienyl) side chain can present challenges during peptide synthesis, potentially leading to incomplete or slow coupling reactions, especially within "difficult" sequences that are prone to aggregation. To overcome these issues, several high-efficiency coupling methodologies are employed.

Standard coupling reagents used in Boc-SPPS include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). However, for sterically hindered residues like this compound, more potent aminium/uronium-based coupling reagents are often preferred. Reagents such as HBTU, TBTU, and HATU rapidly form activated esters that facilitate efficient amide bond formation. chempep.com

A key strategy to enhance coupling efficiency in aggregation-prone sequences is in situ neutralization. peptide.com In traditional Boc-SPPS, the TFA salt formed after deprotection is neutralized with a separate base wash before the coupling step. chempep.com However, the neutralized, free-amine form of the resin-bound peptide is often what initiates aggregation. In in situ neutralization protocols, the activated Boc-amino acid and a non-nucleophilic base (e.g., DIEA) are added directly to the protonated peptide-resin. peptide.com This approach minimizes the time the peptide exists in its aggregation-prone state, as the coupling reaction occurs immediately upon neutralization, significantly improving yields in difficult contexts. peptide.com

Table 1: Common Coupling Reagents for Difficult Sequences in Boc-SPPS

Reagent/System Full Name Class Key Feature
DCC/HOBt Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole Carbodiimide/Additive Classic reagent, effective but can be slow for hindered couplings.
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate Aminium/Uronium Salt Fast and efficient activation, commonly used for difficult couplings.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate Aminium/Uronium Salt Highly reactive, often used with in situ neutralization for superior performance in preventing aggregation. peptide.com

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate | Aminium/Uronium Salt | Similar to HBTU, provides rapid coupling. |

The incorporation of bulky, non-natural amino acids like L-2-(5-BromoThienyl)-alanine can profoundly influence the conformational properties of a peptide. The thiophene (B33073) ring introduces a rigid, aromatic element that can disrupt typical secondary structures such as α-helices and β-sheets. This disruption is a key mechanism for suppressing inter-chain aggregation.

Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds that stabilize β-sheet structures. By strategically placing a sterically demanding residue like L-2-(5-BromoThienyl)-alanine, it is possible to introduce a "kink" or steric barrier that prevents the peptide chains from aligning properly to form these aggregation-prone assemblies. In the context of Boc-SPPS, this is particularly beneficial, as on-resin aggregation can lead to synthetic failure. The use of protocols that keep the peptide protonated until the moment of coupling also helps disrupt the hydrogen bonding that leads to aggregation. peptide.com

This compound is a valuable component in the synthesis of peptide-based libraries for exploring structure-activity relationships (SAR). chemimpex.com These libraries consist of a large number of related peptide sequences that can be screened for biological activity, such as binding to a protein target. nih.gov

Genetic Code Expansion (GCE) for Protein Engineering

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs), such as L-2-(5-BromoThienyl)-alanine (following in vivo removal of the Boc group), directly into proteins during translation in living organisms. labpartnering.org This powerful technique relies on the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate transfer RNA (tRNA) pair. nih.gov

The central challenge in GCE is to create an AARS/tRNA pair that functions independently of the host cell's endogenous pairs. nih.gov This "orthogonality" ensures that the engineered synthetase specifically charges only its partner tRNA with the desired ncAA, and that this tRNA is not recognized by any of the host's native synthetases. labpartnering.orgnih.gov

The development process for an AARS specific for L-2-(5-BromoThienyl)-alanine would typically involve the following steps:

Selection of a Parent Pair : A common starting point is an AARS/tRNA pair from a different domain of life, such as the tyrosyl-tRNA synthetase (TyrRS) or phenylalanyl-tRNA synthetase (PheRS) from archaea or E. coli for use in eukaryotic cells or vice-versa. labpartnering.org

Creation of a Mutant AARS Library : The gene for the selected AARS is subjected to mutagenesis, focusing on the amino acid binding pocket. The goal is to create variants that no longer bind the original cognate amino acid (e.g., tyrosine) but can now accommodate the new, larger structure of L-2-(5-BromoThienyl)-alanine. For instance, mutating residues in E. coli PheRS has been shown to allow the incorporation of other halogenated analogs like p-chloro-phenylalanine and p-bromo-phenylalanine, a strategy directly applicable to the bromo-thienyl derivative. labpartnering.org

Selection and Screening : The library of mutant AARSs is screened to identify variants that can successfully charge the orthogonal tRNA with the ncAA, leading to the expression of a reporter protein. This is often done using a dual-selection system where cells only survive if the AARS is active in the presence of the ncAA but inactive in its absence.

Evolution and Optimization : The best candidates from the initial screen may undergo further rounds of evolution to improve their efficiency and specificity for the target ncAA. nih.gov

Table 2: General Steps for Developing an Orthogonal AARS/tRNA Pair

Step Objective Common Approach
1. Identify Parent Pair Find an AARS/tRNA pair that does not cross-react with the host machinery. Use a pair from a different domain of life (e.g., M. jannaschii TyrRS in E. coli).
2. Engineer AARS Modify the synthetase's binding site to accept the ncAA. Site-directed mutagenesis or random mutagenesis of the AARS gene.
3. Positive Selection Select for cells where the AARS successfully incorporates the ncAA. Link ncAA incorporation to the expression of a survival gene (e.g., an antibiotic resistance gene).
4. Negative Selection Remove AARS variants that recognize canonical amino acids. Link mis-incorporation of a natural amino acid to the expression of a toxic gene.

| 5. Characterization | Confirm the fidelity and efficiency of the evolved pair. | Mass spectrometry analysis of the expressed protein; reporter assays (e.g., GFP expression). |

Once a functional orthogonal pair is developed, it can be used to incorporate L-2-(5-BromoThienyl)-alanine into a target protein in various expression systems. The gene for the target protein is modified to include an amber stop codon (TAG) at the desired site of incorporation. When the orthogonal AARS, its tRNA, and the ncAA are present in the cell, the tRNA recognizes the amber codon and inserts L-2-(5-BromoThienyl)-alanine, allowing protein synthesis to continue.

E. coli : As a prokaryotic host, E. coli is a common and robust system for GCE. It has been successfully used to produce peptides containing related thieno-derivatives, demonstrating the feasibility of this system. In some cases, evolutionarily adapted host strains may be required to tolerate potential toxicity of the ncAA and improve incorporation efficiency. nih.gov

Yeast (S. cerevisiae) : Yeast provides a eukaryotic environment with more complex post-translational modifications. The principles of GCE are directly transferable, and systems developed for other ncAAs have been successfully implemented in yeast. nih.gov

Mammalian Cells : Incorporating ncAAs in mammalian cells is crucial for studying protein function in a more physiologically relevant context. nih.gov While delivery of the orthogonal pair components and the ncAA can be more challenging, successful incorporation has been achieved for numerous ncAAs. Optimizing the recognition between the orthogonal AARS and tRNA has been shown to be a key factor in enhancing the efficiency of incorporation in mammalian cell lines. nih.gov

Table 3: Comparison of Expression Systems for GCE

Expression System Advantages Challenges
E. coli Rapid growth, high protein yield, well-established genetics. Lack of eukaryotic post-translational modifications, potential ncAA toxicity. nih.gov
Yeast Eukaryotic protein folding and modifications, easy to manipulate genetically. Lower protein yields than E. coli, different codon usage bias.

| Mammalian Cells | Most physiologically relevant for human proteins, complex PTMs. | Slow growth, lower yields, complex transfection/delivery methods, higher cost. nih.gov |

Assessment of Incorporation Fidelity and Efficiency

The successful synthesis of peptides containing this compound hinges on the fidelity and efficiency of its incorporation during solid-phase peptide synthesis (SPPS). The fidelity refers to the accuracy with which the amino acid is incorporated at the intended position in the peptide sequence, while efficiency relates to the yield of the coupling reaction.

The incorporation of Boc-protected amino acids is a well-established method in SPPS. youtube.comnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. lsu.edu The efficiency of each coupling step is crucial, as incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. lcms.cz

The assessment of incorporation fidelity and efficiency for peptides containing this compound is typically performed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is widely used to determine the purity of the crude peptide product after cleavage from the resin. lcms.cznih.govnih.gov Mass spectrometry (MS) is then employed to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the brominated thienyl alanine (B10760859) residue. nih.govnih.govcapes.gov.br Tandem mass spectrometry (MS/MS) can further provide sequence information, confirming the exact position of the non-canonical amino acid. nih.gov

While specific quantitative data on the incorporation efficiency of this compound is not extensively documented in publicly available literature, the general high purity (≥ 99% by HPLC) of the commercially available amino acid suggests its suitability for SPPS. nih.gov The successful synthesis of various peptides containing halogenated amino acids, as reported in several studies, indicates that their incorporation can be achieved with high fidelity and efficiency using standard or optimized coupling protocols. nih.govnih.govnih.gov

Table 1: Assessment of Peptide Synthesis Incorporating this compound
ParameterMethodTypical Observation/Consideration
Incorporation Efficiency HPLC analysis of crude peptideComparison of the target peptide peak area to impurity peaks provides a qualitative measure of coupling success. High yields are achievable with optimized coupling reagents and conditions.
Fidelity (Correct Sequence) Mass Spectrometry (MS)Confirmation of the expected molecular weight of the full-length peptide containing the brominated amino acid.
Fidelity (Positional Isomers) Tandem Mass Spectrometry (MS/MS)Fragmentation analysis confirms the amino acid sequence and the precise location of the this compound residue.
Purity of Final Peptide Reversed-Phase HPLC (RP-HPLC)Allows for the purification of the target peptide from deletion sequences or other impurities, with purity levels often exceeding 95%. lcms.cz
Chiral Purity Chiral HPLC-MS/MSEnsures that the L-configuration of the amino acid is maintained throughout the synthesis and purification process, preventing racemization. nih.gov

Bioconjugation and Post-Translational Modification Strategies

The bromine atom on the thiophene ring of this compound is a key functional handle for a variety of chemical modifications. This allows for the site-specific introduction of diverse chemical entities into a peptide sequence, a process known as bioconjugation.

Chemo-selective Ligation Approaches Leveraging the Bromine Atom

The presence of the aryl bromide allows for highly specific (chemo-selective) ligation reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. nih.govmdpi.comlibretexts.org These reactions are powerful tools for forming carbon-carbon bonds under relatively mild conditions, making them suitable for modifying complex biomolecules like peptides. mdpi.com

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.comlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for peptide modification. mdpi.com

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, also using a palladium catalyst, often with a copper co-catalyst. nih.govresearchgate.netrsc.orgnih.govrsc.org This reaction is particularly useful for introducing alkyne handles, which can then be further modified using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Table 2: Chemo-selective Ligation Reactions on Peptides Containing 5-Bromothienyl-alanine
ReactionTypical ReactantsCatalyst/ReagentsGeneral ConditionsApplication
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acidPd(PPh₃)₄, K₃PO₄ or Na₂CO₃DMF, 50-80°CIntroduction of aryl and heteroaryl groups. nih.gov
Sonogashira Coupling Terminal alkyne[PdCl₂(CH₃CN)₂], sXPhos, Cs₂CO₃Water/Acetonitrile, 65°CIntroduction of alkyne moieties for further functionalization via click chemistry. nih.gov

Development of Conjugates for Targeted Delivery in Cellular Studies

The ability to selectively modify peptides containing this compound opens up avenues for creating sophisticated bioconjugates for targeted delivery in cellular research. By attaching targeting ligands or imaging agents to the peptide scaffold via the bromine atom, researchers can direct these conjugates to specific cells or tissues.

A prominent example of a targeting moiety is the RGD (Arginine-Glycine-Aspartic acid) peptide sequence . nih.govmdpi.comebi.ac.uk RGD peptides are known to bind with high affinity to integrins, a family of cell surface receptors that are often overexpressed on cancer cells and involved in angiogenesis. nih.gov By conjugating a therapeutic agent or an imaging probe to an RGD peptide that also contains a 5-bromothienyl-alanine residue, it is possible to create a conjugate that specifically targets tumor cells. nih.govnih.gov

Furthermore, fluorescent dyes can be conjugated to these peptides to visualize their uptake and distribution within cells. nih.gov This is invaluable for studying the mechanisms of cellular entry and for assessing the efficiency of targeted delivery. The choice of dye is critical, as it can influence the physicochemical properties of the conjugate and its interaction with cells. nih.gov

Table 3: Examples of Conjugates for Targeted Cellular Studies
Conjugate TypeTargeting MoietyCellular TargetApplication
Tumor-Targeting Conjugate RGD Peptideαvβ3 and αvβ5 IntegrinsTargeted delivery of therapeutic agents to cancer cells. nih.govebi.ac.uknih.gov
Cell Imaging Agent Fluorescent Dye (e.g., Alexa Fluor, Cy dyes)Specific cell types or organellesVisualization of cellular uptake, trafficking, and localization of the peptide conjugate. nih.gov
Multifunctional Bioconjugate RGD Peptide and Fluorescent DyeIntegrin-expressing cellsCombined targeted delivery and real-time imaging of cellular interactions. mdpi.com

Mechanistic Investigations and Functional Characterization in Biological Systems

Elucidation of Structure-Activity Relationships (SAR) in Modified Peptides and Proteins

The systematic study of how the structural features of a molecule influence its biological activity is known as Structure-Activity Relationship (SAR) analysis. The introduction of Boc-L-2-(5-BromoThienyl)-alanine into a peptide sequence can provide valuable insights into its SAR.

The bromothienyl group of this compound can significantly influence the biological activity and binding affinity of peptides into which it is incorporated. The introduction of a halogen atom, such as bromine, can modulate the electronic and steric properties of the amino acid side chain, thereby affecting intermolecular interactions with biological targets. nih.govnih.gov

Halogenation can lead to several effects that may enhance biological activity:

Increased Lipophilicity: The bromine atom can increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Altered Electrostatic Interactions: The electron-withdrawing nature of the bromine atom can alter the charge distribution on the thienyl ring, potentially leading to more favorable electrostatic interactions with the target.

Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding site of a protein, which can contribute to increased binding affinity and specificity. nih.govnih.gov

While direct comparative studies on the biological activity of peptides containing this compound versus their non-brominated thienylalanine counterparts are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that the bromo substitution has the potential to significantly enhance the pharmacological profile of a peptide. The unique properties of the bromothienyl moiety make it a valuable tool for researchers aiming to design bioactive peptides with improved therapeutic potential. nih.gov

The three-dimensional structure of a peptide is critical to its biological function. The incorporation of a bulky and conformationally distinct amino acid like thienylalanine can have a profound impact on the peptide's conformational landscape. Understanding these conformational changes is crucial for designing peptides with specific biological activities.

The conformational propensities of peptides containing unnatural amino acids are often investigated using a combination of experimental and computational techniques:

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can be employed to explore the accessible conformations of a peptide and to predict the energetic favorability of different folded states. nih.gov

Enzyme Kinetics and Modulation Studies

This compound and its derivatives can serve as valuable tools for studying enzyme kinetics and for the development of enzyme modulators. By mimicking natural amino acids, these compounds can interact with the active sites of enzymes, acting as either substrates or inhibitors.

Due to its structural similarity to phenylalanine, β-2-thienyl-dl-alanine, a closely related compound to this compound, has been investigated as a modulator of phenylalanine hydroxylase (PAH). nih.gov PAH is a key enzyme in the metabolism of phenylalanine, and its dysfunction is associated with the genetic disorder phenylketonuria (PKU).

Studies have shown that β-2-thienyl-dl-alanine acts as a competitive inhibitor of rat liver and kidney phenylalanine hydroxylase. nih.gov Competitive inhibitors are molecules that bind to the active site of an enzyme and prevent the substrate from binding. The inhibitory effect is dependent on the concentration of the inhibitor and the substrate.

The following table summarizes the kinetic parameters of phenylalanine hydroxylase in the presence and absence of β-2-thienyl-dl-alanine:

Enzyme SourceConditionApparent Km (mM)
Rat LiverWithout Inhibitor0.61
Rat LiverWith 24 mM β-2-thienyl-dl-alanine2.70
Rat KidneyWithout Inhibitor0.50
Rat KidneyWith 24 mM β-2-thienyl-dl-alanine1.60

Data sourced from a study on β-2-thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase. nih.gov

The increase in the apparent Michaelis constant (Km) in the presence of the inhibitor is a hallmark of competitive inhibition, indicating that a higher concentration of the substrate (phenylalanine) is required to achieve half of the maximum reaction velocity. The inhibitor constant (Ki) for the intestinal absorption of phenylalanine, which is also competitively inhibited by β-2-thienyl-dl-alanine, was estimated to be 81 mM. nih.gov

The study of how inhibitors like β-2-thienyl-dl-alanine interact with enzymes provides valuable insights into the catalytic mechanism and the structure of the active site. The competitive nature of the inhibition of phenylalanine hydroxylase by β-2-thienyl-dl-alanine suggests that the thienyl ring of the inhibitor occupies the same binding pocket as the phenyl ring of the natural substrate, phenylalanine. nih.gov

The interactions between the enzyme and the ligand are governed by a variety of non-covalent forces, including:

Hydrophobic Interactions: The aromatic thienyl ring likely engages in hydrophobic interactions with nonpolar amino acid residues in the active site.

Hydrogen Bonding: The amino and carboxyl groups of the inhibitor can form hydrogen bonds with residues in the active site.

By analyzing the structure of the enzyme-inhibitor complex, for instance through X-ray crystallography or computational docking studies, researchers can map the specific interactions that are crucial for binding. This information is invaluable for the rational design of more potent and selective enzyme inhibitors with therapeutic potential. The presence of the bromine atom in this compound could potentially be exploited to form specific halogen bonds with the enzyme, further enhancing its inhibitory activity. nih.govnih.gov

Protein Interaction Probing

The unique structural and chemical properties of this compound make it a promising tool for probing protein-protein interactions. Unnatural amino acids are increasingly being used to elucidate the interfaces of protein complexes and to develop novel therapeutics that can modulate these interactions. escholarship.orgrsc.org

The incorporation of this compound into a peptide that is known to bind to a specific protein can provide a means to:

Map Binding Interfaces: The bulky and chemically distinct bromothienyl group can be used as a probe to identify key residues at the protein-protein interaction interface. By systematically replacing residues in the peptide with this compound and measuring the effect on binding affinity, researchers can identify which positions are sensitive to substitution and are therefore likely to be involved in the interaction.

Develop Cross-linking Agents: The reactive nature of the bromothienyl group could potentially be exploited to create covalent cross-links with nearby residues on the target protein. This would allow for the permanent capture of the protein-protein interaction, facilitating its identification and characterization.

Introduce Spectroscopic Probes: The thienyl ring has distinct spectroscopic properties that could be utilized in techniques such as fluorescence or NMR spectroscopy to monitor the binding event in real-time.

While the specific application of this compound as a protein interaction probe is not yet widely reported, the general utility of unnatural amino acids in this field is well-established. escholarship.orgrsc.org The unique combination of steric bulk, aromaticity, and the presence of a halogen atom makes this compound a potentially powerful tool for dissecting and manipulating the complex network of protein interactions that govern cellular processes.

Application as a Biophysical Probe for Protein-Protein and Protein-Ligand Interactions

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy to investigate protein structure, dynamics, and interactions. nih.govescholarship.orgspringernature.com this compound can be utilized as a biophysical probe to gain insights into protein-protein and protein-ligand interactions. The thienyl group introduces a unique spectroscopic handle, while the bulky and hydrophobic nature of the bromothienyl side chain can be used to probe steric and electronic contributions to binding interfaces.

One of the key advantages of incorporating this UAA is the ability to introduce a heavy atom, bromine, which can be exploited in techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The bromine atom can serve as an anomalous scatterer, aiding in phase determination during crystallographic studies and providing a specific landmark for identifying the location of the modified amino acid within a protein structure. In NMR, the bromine atom can induce specific chemical shifts in neighboring protons, providing distance restraints that are valuable for structure calculation and for monitoring conformational changes upon binding of an interaction partner.

Furthermore, the thienyl ring can act as a fluorescent quencher or a photo-cross-linker when appropriately modified, allowing for the study of binding events and the identification of interacting partners. labome.com The ability to site-specifically incorporate this compound into a protein of interest allows researchers to probe specific regions of a protein's surface and to map out interaction interfaces with high precision.

Table 1: Biophysical Techniques and the Role of this compound

TechniqueRole of this compoundInformation Gained
X-ray CrystallographyAnomalous scatterer (due to Bromine)Precise localization of the UAA within the protein structure, aiding in phasing and identification of binding pockets.
NMR SpectroscopyInduces chemical shifts, provides a unique spectroscopic signalStructural restraints, monitoring conformational changes upon binding.
Fluorescence SpectroscopyPotential quencher or FRET partnerProbing binding affinities and kinetics.
Photo-cross-linkingCovalent bond formation with interacting partnersIdentification of direct binding partners and mapping interaction interfaces.

Identification of Binding Sites and Hotspots

A significant challenge in drug discovery and molecular biology is the identification of binding sites and "hotspots" on a protein's surface that are critical for its function and interactions. The use of brominated fragments, including amino acids like this compound, has emerged as a powerful tool for this purpose. nih.gov The bromine atom's ability to generate a strong anomalous signal in X-ray crystallography allows for the confident identification of its position within a protein structure, even at low occupancy. nih.gov

By soaking crystals of a target protein with this compound or incorporating it into a peptide ligand, researchers can use anomalous diffraction data to pinpoint the exact location where the compound binds. nih.gov This information is invaluable for identifying previously unknown binding pockets or for validating the binding mode of a potential drug candidate. The identification of these hotspots can guide the design of more potent and specific inhibitors or modulators of protein function.

Table 2: Research Findings on the Use of Brominated Fragments for Binding Site Identification

Study FocusMethodologyKey FindingReference
Identification of ligand-binding hot spots in EF-TuX-ray crystallography with 18 brominated small moleculesA brominated fragment was successfully identified in the functionally important tRNA CCA-end binding pocket. nih.gov
Probing protein folding and interactionSite-specific incorporation of unnatural amino acids as FRET donorsUnnatural amino acids can be used to probe protein conformational changes. springernature.com

Metabolic Pathway Analysis

The study of metabolic pathways is crucial for understanding cellular physiology and disease. Unnatural amino acids can be used as tools to probe and perturb these pathways, providing insights into their regulation and connectivity.

Tracing Amino Acid Flux and Metabolic Intermediates

Stable isotope labeling is a cornerstone technique for tracing the flow of metabolites through metabolic pathways, a field known as metabolic flux analysis. nih.govpnas.orgcreative-proteomics.com While common stable isotopes include 13C, 15N, and 2H, the use of a brominated amino acid like this compound in this context is less conventional for direct flux measurements due to the nature of the bromine atom. However, it can be used in several ways to study amino acid metabolism.

One approach is to use a version of the molecule where the alanine (B10760859) backbone or the thienyl ring is labeled with a stable isotope like 13C or 15N. This would allow researchers to trace the uptake and incorporation of this unnatural amino acid into cellular proteins or its conversion into other metabolic intermediates. Such studies can reveal the substrate specificity of aminoacyl-tRNA synthetases and the broader metabolic fate of non-canonical amino acids.

Furthermore, introducing this compound can act as a metabolic perturbation. By competing with natural amino acids like phenylalanine or tyrosine for uptake or for enzymatic active sites, it can alter the flux through connected pathways. nih.gov Observing the resulting changes in the concentrations of other metabolites can provide valuable information about the structure and regulation of the metabolic network.

Table 3: Potential Applications of Labeled this compound in Metabolic Tracing

Labeled MoietyIsotopePotential Research Question
Alanine backbone13C, 15NWhat is the rate of uptake and protein incorporation of this UAA?
Thienyl ring13CIs the thienyl ring metabolized and if so, into what products?
Alanine backbone2H (Deuterium)How does the presence of this UAA affect water utilization and fatty acid metabolism?

While direct tracing of the bromine atom is not standard in metabolic flux analysis, the strategic use of isotopically labeled versions of this compound can provide unique insights into the metabolic processing of unnatural amino acids and their impact on cellular metabolism.

Advanced Applications and Future Research Frontiers

Design of Conformationally Constrained Peptidomimetics

Cyclization is a powerful technique to enhance the stability, selectivity, and bioavailability of therapeutic peptides. nih.govprinceton.edunih.gov The incorporation of Boc-L-2-(5-BromoThienyl)-alanine into a peptide sequence can facilitate the desired conformational pre-organization for cyclization. The rigid nature of the bromothienyl side chain can act as a "linchpin," guiding the peptide backbone into a specific turn or loop conformation that is amenable to efficient macrocyclization. While over 40 cyclic peptides are in clinical use, many derived from natural sources, the de novo design of such molecules is a growing field. nih.govprinceton.edu

Although specific studies detailing the synthesis of cyclic peptides containing this compound are not prevalent in the surveyed literature, the principles of peptidomimetic design support its utility in this area. The process would typically involve solid-phase peptide synthesis (SPPS) followed by a head-to-tail or side-chain-to-side-chain cyclization strategy.

Table 1: Potential Strategies for Cyclization Incorporating this compound

Cyclization StrategyDescriptionPotential Role of this compound
Head-to-Tail The N-terminus of the linear peptide is linked to the C-terminus.The bulky side chain can induce a turn conformation, bringing the peptide termini into proximity for cyclization.
Side-Chain-to-Side-Chain Two amino acid side chains within the peptide are linked together.The bromo-functionalized thienyl group could potentially be used in cross-linking chemistries, such as palladium-catalyzed reactions, to form a cyclic structure.
Head-to-Side-Chain The N-terminus is linked to a side chain of an amino acid within the sequence.The constrained conformation induced by the thienylalanine may favor this type of cyclization geometry.
Tail-to-Side-Chain The C-terminus is linked to a side chain of an amino acid within the sequence.Similar to the head-to-side-chain strategy, the conformational bias can be exploited.

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids is a well-established method to increase resistance to proteolysis. chemimpex.com The unique structure of this compound offers a steric shield that can hinder the approach of proteases to the adjacent peptide bonds. The enzyme's active site may not be able to accommodate the bulky and unusually shaped bromothienyl group, thus preventing cleavage.

While direct studies on the proteolytic stability of peptides containing this compound are limited, research on other D-amino acids and sterically hindered residues has shown significant increases in peptide half-life in serum. chemimpex.com It is highly probable that the incorporation of this amino acid, particularly at or near a known protease cleavage site, would confer enhanced stability.

Development of Advanced Bioanalytical and Biosensing Tools

The intrinsic properties of aromatic and heterocyclic systems make them attractive for the development of optical probes and sensors. The thienyl ring in this compound provides a platform for such applications.

Fluorescently labeled peptides are invaluable tools for imaging and tracking biological processes within living cells. nih.govspringernature.com While the intrinsic fluorescence of the bromothienyl moiety itself may not be as strong as conventional fluorophores, the thienyl ring can be chemically modified to create a potent fluorescent probe. Furthermore, the incorporation of this amino acid can serve as a handle for the site-specific attachment of an external fluorophore. The peptide component can be designed to target a specific cellular location or protein, delivering the fluorescent cargo with high precision.

Research has shown that small fluorogenic amino acids can be incorporated into peptides for targeted imaging of subcellular structures. nih.gov Although specific examples using this compound are not yet reported, its structure is analogous to other non-canonical amino acids used for this purpose.

FRET is a powerful technique for measuring distances on the nanometer scale and is widely used to study dynamic molecular interactions, such as protein folding and binding. cpcscientific.comnih.govinterchim.fr A FRET assay requires a donor fluorophore and an acceptor molecule. While tryptophan is a natural fluorescent amino acid used in FRET studies, the development of unnatural amino acids with distinct spectral properties is expanding the toolkit for these experiments. nih.gov

The thienyl group of 2-(5-BromoThienyl)-alanine, due to its aromatic nature, could potentially serve as either a FRET donor or acceptor in conjunction with other suitable partners. Its absorption and emission spectra would need to be characterized to identify appropriate FRET pairs. There is significant potential for this amino acid to be used in custom-designed FRET peptides to study enzyme activity or conformational changes in proteins, although specific research demonstrating this application is yet to be published. elifesciences.org

Peptide-based chemosensors are an emerging class of tools for the selective detection of metal ions. nih.govmdpi.comresearchgate.netnih.gov These sensors typically consist of a peptide sequence that specifically binds a target metal ion, linked to a signaling unit, often a fluorophore. The binding of the metal ion to the peptide induces a conformational change that alters the fluorescence signal.

The sulfur atom in the thienyl ring and the potential for the carboxyl and amino groups of the alanine (B10760859) backbone to coordinate with metal ions make this compound an interesting candidate for the design of such chemosensors. Peptides containing this residue could be designed to selectively bind specific metal ions, with the bromothienyl group potentially participating in the coordination or modulating the electronic properties of the signaling component. While the development of peptide-based sensors for various metal ions is an active area of research, the specific use of this compound in this context has not been explicitly documented in the available literature.

Exploration in Materials Science and Optoelectronic Applications

The incorporation of heteroaromatic systems like thiophene (B33073) into molecular structures is a well-established strategy in materials science for creating functional organic materials. The 5-bromothienyl group in this compound offers a reactive handle for polymerization and surface attachment, while the amino acid framework provides a scaffold for building ordered, chiral superstructures.

The thiophene ring is a fundamental building block for many conductive polymers due to the ability of its π-electron system to support charge transport. The bromine atom on the thiophene ring of this compound can serve as a reactive site for metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. This would allow the amino acid to be integrated as a monomer into a larger polymer chain.

Researchers are exploring bromothiophene compounds for their potential in optoelectronic devices due to properties like high electron mobility, which facilitates efficient electronic signaling. ontosight.ai The incorporation of a chiral unit like an amino acid could induce the formation of helical polymer structures, potentially leading to materials with unique chiroptical properties, such as circularly polarized luminescence, which is highly desirable for applications in 3D displays and advanced sensors. While direct integration of this compound into such polymers is a nascent concept, the foundational chemistry and the promising properties of related thiophene-based materials suggest a viable path for future research. ontosight.ai

The thiophene moiety is electrochemically active, making it an excellent candidate for the development of electrochemical sensors. By incorporating this compound into a peptide sequence, it is theoretically possible to design highly specific biosensors. The peptide backbone can be engineered to act as a selective recognition element for a specific analyte, while the thiophene group serves as the electrochemical transducer. Upon binding of the target analyte to the peptide, a conformational change could alter the electronic environment of the thiophene ring, resulting in a measurable change in its oxidation potential or current. This change would signal the presence and concentration of the analyte. This approach could lead to novel sensors for detecting biomarkers, environmental pollutants, or other molecules of interest.

Computational Modeling and Simulation

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level, thereby guiding experimental work and accelerating the design of new functional molecules and materials.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the fundamental properties of this compound. Such studies can provide deep insights into its molecular structure, vibrational frequencies (IR and Raman spectra), and electronic properties.

Key parameters that would be calculated include:

Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions, reactivity, and potential as an electronic material.

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting intermolecular interactions and binding sites.

Spectroscopic Properties: Theoretical calculations can predict UV-Vis and NMR spectra, which helps in the interpretation of experimental data and confirms the molecular structure.

For instance, quantum computational studies on analogous brominated thiophene derivatives have been used to analyze their structure and vibrational spectra, providing a framework for understanding their chemical behavior. dntb.gov.ua These computational approaches can also be used to predict properties like bond dissociation energies, which can identify potential sites of metabolic instability in drug design. substack.com

Table 1: Predicted Quantum Chemical Properties for Thiophene Derivatives

PropertyDescriptionRelevance
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates electronic excitability, chemical reactivity, and semiconductor properties.
Dipole MomentA measure of the net molecular polarity.Influences solubility and intermolecular interactions.
PolarizabilityThe ability of the electron cloud to be distorted by an electric field.Relates to non-covalent interactions and optical properties.
Bond Dissociation EnergyThe energy required to break a specific chemical bond homolytically.Helps predict chemical stability and potential metabolic pathways. substack.com

These simulations model the complex motions and interactions of all atoms in the system, including the peptide and surrounding solvent molecules. nih.gov Key insights from MD simulations include:

Conformational Preferences: Determining the most stable three-dimensional shapes (conformations) of the peptide.

Structural Stability: Assessing whether the peptide maintains a stable fold (e.g., alpha-helix or beta-sheet) or is highly flexible. nih.gov

Solvent Interactions: Understanding how the peptide interacts with water or other solvents.

Binding Dynamics: Simulating the process of the peptide binding to a target protein, revealing the pathways and key interactions involved in forming a stable complex. nih.govresearchgate.net

MD simulations are essential for understanding how the bulky and aromatic bromothienyl side chain might affect peptide folding and its ability to bind to a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. juniperpublishers.com In the context of drug design, a peptide containing this compound can be "docked" into the active site of a target protein (e.g., an enzyme or receptor).

The process involves:

Obtaining the 3D structures of both the peptide (the ligand) and the target protein.

Using a scoring function to systematically evaluate numerous possible binding poses of the ligand within the protein's active site.

Ranking the poses based on their predicted binding affinity.

The results of docking studies provide valuable information about the binding mode and can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the peptide and the target. juniperpublishers.comscispace.com This information is critical for the rational design of more potent and selective bioactive molecules. For example, docking studies of other thienyl-containing compounds have successfully guided the design of potent enzyme inhibitors. researchgate.netmdpi.com

Q & A

Q. What are the critical considerations for synthesizing Boc-L-2-(5-BromoThienyl)-alanine in solid-phase peptide synthesis (SPPS)?

The synthesis of this compound requires precise control of coupling conditions due to steric hindrance from the bulky 5-bromothienyl group. Key steps include:

  • Activation : Use of HBTU/HOBt or PyBOP for efficient carboxylate activation.
  • Coupling Time : Extended reaction times (1–2 hours) to ensure complete incorporation.
  • Deprotection : Careful removal of the Boc group with TFA (20–50% in DCM) to avoid side reactions.
  • Purity Monitoring : Regular HPLC analysis (C18 columns, 0.1% TFA in water/acetonitrile gradients) to confirm intermediate purity .

Q. How does the bromothienyl substituent influence peptide stability and functionality?

The 5-bromo-thiophene group enhances peptide stability via hydrophobic interactions and π-stacking. It also introduces electrophilic reactivity, enabling post-synthetic modifications (e.g., Suzuki couplings for bioconjugation). However, the bromine atom may reduce solubility in aqueous buffers, necessitating DMSO or DMF cosolvents .

Q. What analytical techniques are essential for characterizing this compound-containing peptides?

  • Mass Spectrometry (LC-MS/MS) : Confirm molecular weight and detect bromine isotope patterns (e.g., 1:1 ratio for ⁷⁹Br/⁸¹Br).
  • NMR : ¹H/¹³C spectra resolve thienyl proton shifts (δ 6.5–7.2 ppm) and confirm stereochemical integrity.
  • Circular Dichroism (CD) : Assess conformational changes in peptides due to the thienyl group’s aromaticity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

Discrepancies in Suzuki or Heck reaction yields often stem from:

  • Pd Catalyst Selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) for electron-deficient thienyl systems.
  • Solvent Effects : Use DMF/H₂O (9:1) to balance solubility and reaction kinetics.
  • Protecting Group Interference : The Boc group may sterically hinder coupling; temporary Fmoc protection can improve results .

Q. What strategies optimize the incorporation of this compound into β-sheet-prone peptides without aggregation?

  • Backbone Modifications : Insert D-proline or N-methylated residues adjacent to the bromothienyl group to disrupt β-sheet formation.
  • Solvent Screening : Test HFIP or TFE to stabilize α-helical conformations.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time during synthesis .

Q. How does the bromothienyl group impact peptide-protein binding kinetics in drug discovery?

Surface plasmon resonance (SPR) studies reveal:

  • Enhanced Binding Affinity : The thienyl group’s hydrophobicity increases binding entropy (ΔS) to hydrophobic protein pockets.
  • Halogen Bonding : The bromine atom forms weak interactions with carbonyl oxygens (2.8–3.2 Å), improving specificity for kinase targets.
  • Kinetic Trapping : Slow off-rates (koff < 10⁻³ s⁻¹) due to steric constraints require MD simulations for optimization .

Methodological Challenges and Solutions

Q. How to mitigate photodegradation of this compound under UV light during peptide characterization?

  • Light Protection : Conduct experiments under amber light or use UV-cutoff filters.
  • Stabilizers : Add 1 mM ascorbic acid to quench reactive oxygen species.
  • Alternative Detection : Replace UV-Vis with ELSD (evaporative light scattering) in HPLC .

Q. What computational tools predict the impact of bromothienyl-modified peptides on membrane permeability?

  • Molecular Dynamics (MD) : Use CHARMM36 force fields to simulate lipid bilayer interactions.
  • LogP Calculations : Predict octanol/water partitioning with ChemAxon or SwissADME.
  • PAMPA Assays : Validate predictions using artificial membrane permeability models .

Emerging Applications

Q. Can this compound enhance peptide-based MRI contrast agents?

Yes. The bromine atom (high X-ray attenuation coefficient) enables dual CT/MRI imaging when chelated with Gd³⁺. Recent studies show T1 relaxivity improvements of 30% compared to non-halogenated analogs .

Q. How is this derivative advancing protein engineering for biocatalysis?

Incorporating bromothienyl-alanine into enzyme active sites (via nonsense suppression) creates artificial metalloenzymes for C–H activation. For example, P450 variants achieve 85% enantiomeric excess in hydroxylation reactions .

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